molecular formula C25H21ClN2O5S B2998007 N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-81-3

N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2998007
CAS RN: 902278-81-3
M. Wt: 496.96
InChI Key: DHVVNUVROGHAFE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural properties of amide-containing isoquinoline derivatives, which are similar in structure to N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. These studies have investigated how these compounds interact with mineral acids, form gels or crystalline solids, and their potential in forming host-guest complexes with enhanced fluorescence emissions. These findings have implications for the development of new materials and chemical sensors (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications

A novel anilidoquinoline derivative, structurally similar to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This suggests potential therapeutic applications for related compounds in treating viral infections (Ghosh et al., 2008).

Comparative Metabolism

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of similar compounds, including N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. Understanding these pathways is crucial for assessing the safety and environmental impact of such chemicals (Coleman et al., 2000).

Synthesis for Potential Applications

The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for antimicrobial and anticancer activities highlight the potential of structurally similar compounds for medical applications. Molecular docking studies further suggest these compounds could serve as leads for drug design, especially in anticancer therapies (Mehta et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-6-9-20(10-7-16)34(31,32)23-14-28(15-24(29)27-18-5-3-4-17(26)12-18)22-11-8-19(33-2)13-21(22)25(23)30/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVNUVROGHAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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